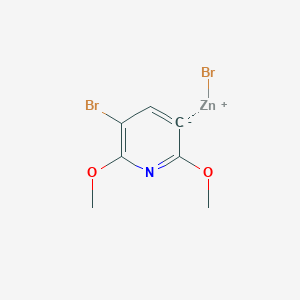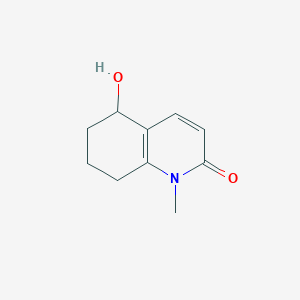
5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization Reactions: Starting from an appropriate precursor, cyclization can be induced using acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Methylation: Methylation of the nitrogen atom can be performed using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form various reduced derivatives using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
科学研究应用
5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
5-Hydroxyquinoline: A simpler analog with similar hydroxyl and quinoline structure.
1-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the hydroxyl group but shares the core structure.
Uniqueness
5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both a hydroxyl group and a methyl group, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
5-hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C10H13NO2/c1-11-8-3-2-4-9(12)7(8)5-6-10(11)13/h5-6,9,12H,2-4H2,1H3 |
InChI 键 |
IQTDHGASDWSMDU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC1=O)C(CCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14870573.png)
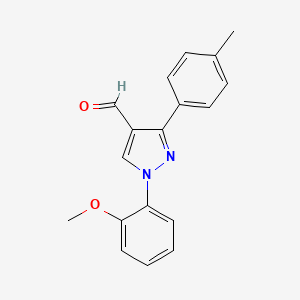
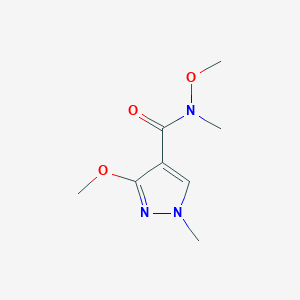
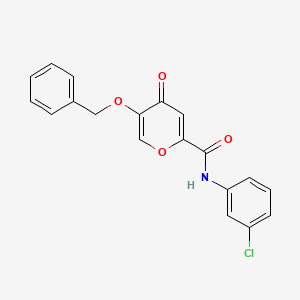
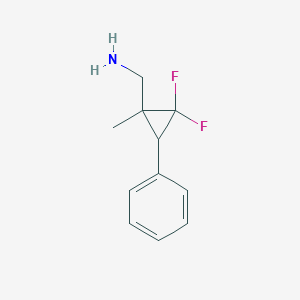
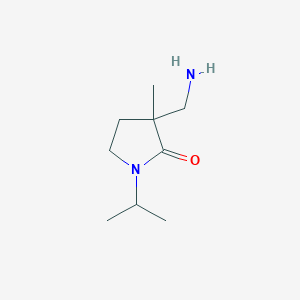
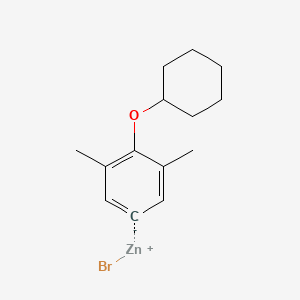
![(E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B14870607.png)
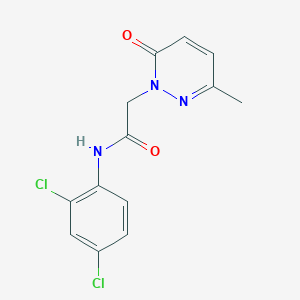
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14870633.png)

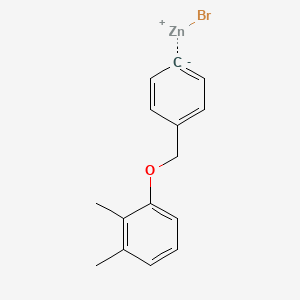
![(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14870660.png)
